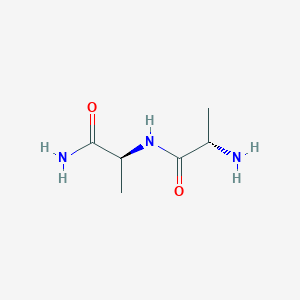
Alanyl-l-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanyl-l-alaninamide is a dipeptide compound composed of two alanine molecules joined by a peptide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alanyl-l-alaninamide typically involves the coupling of two alanine molecules. One common method involves the use of protecting groups to prevent unwanted side reactions. For example, the synthesis can start with the protection of the amino group of one alanine molecule using a tert-butyloxycarbonyl (Boc) group. The protected alanine is then coupled with another alanine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting group is removed to yield this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods. One such method involves the use of α-amino acid ester acyltransferase, which catalyzes the reaction between L-alanine methyl ester hydrochloride and L-glutamine to produce this compound. This method is highly efficient, simple, low-cost, and environmentally friendly, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Alanyl-l-alaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding oxo compounds, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
Alanyl-l-alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide interactions and conformations.
Biology: Investigated for its role in protein synthesis and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of biodegradable polymers and hydrogels
Mécanisme D'action
The mechanism of action of alanyl-l-alaninamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of chymotrypsin-like elastase family member 1, which is involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglycyl-l-alaninamide: Another dipeptide with similar structural features but different functional groups.
N-Acetyl-l-alanyl-l-alaninamide: Similar to alanyl-l-alaninamide but with an acetyl group attached to the amino terminus.
Uniqueness
This compound is unique due to its specific peptide bond formation and the absence of additional functional groups, making it a simpler model compound for studying peptide interactions and conformations compared to its acetylated counterparts .
Propriétés
Numéro CAS |
24326-08-7 |
|---|---|
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C6H13N3O2/c1-3(7)6(11)9-4(2)5(8)10/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11)/t3-,4-/m0/s1 |
Clé InChI |
DFQJATWYPJPAEU-IMJSIDKUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




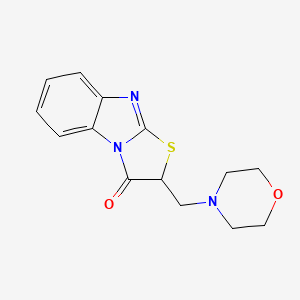

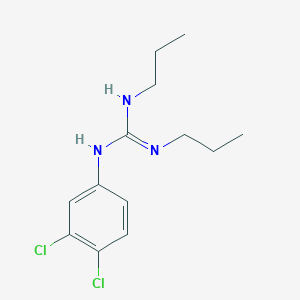


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
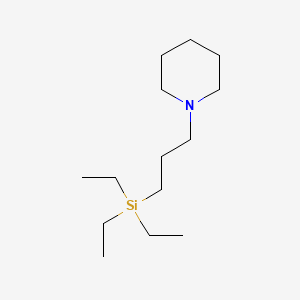
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
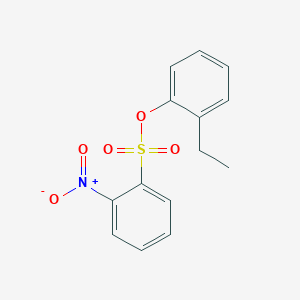
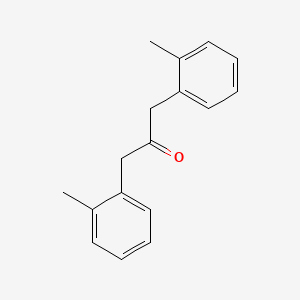
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
